

Enniatin B1: A Technical Guide on Regulation, Toxicity, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enniatin B1*

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Executive Summary

Enniatin B1 (ENN B1) is a cyclic hexadepsipeptide mycotoxin produced by various *Fusarium* species. It is frequently found as a contaminant in cereals and grain-based products, often co-occurring with other mycotoxins. Despite its widespread presence and demonstrated in vitro cytotoxicity, ENN B1 is considered an "emerging" mycotoxin. This classification stems from a significant lack of comprehensive in vivo toxicological data, which has so far precluded a full risk assessment and the establishment of regulatory maximum levels in food and feed. This technical guide provides a detailed overview of the current, albeit limited, understanding of ENN B1, focusing on its regulatory status, known toxicological thresholds, mechanisms of action, and standard experimental protocols for its study.

Regulatory Status and Tolerated Levels

Currently, there are no specific regulations or maximum tolerated levels established for **Enniatin B1**, or other enniatins, in food or feed in major jurisdictions, including the European Union.^{[1][2][3][4]}

The European Food Safety Authority (EFSA) Panel on Contaminants in the Food Chain (CONTAM) published a scientific opinion in 2014 on the risks associated with beauvericin and enniatins. The panel concluded that while acute exposure to the sum of enniatins was unlikely to be a health concern, a definitive conclusion on the risk from chronic exposure could not be

drawn due to a significant lack of toxicological data.[1][4][5] This data gap prevents the establishment of a health-based guidance value such as a Tolerable Daily Intake (TDI).[6] Consequently, EFSA has encouraged the collection of more occurrence and toxicity data to enable a future comprehensive risk assessment.[4][7]

While no official TDI exists, some toxicological reference points have been determined from animal studies.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for **Enniatin B1** from in vivo and in vitro studies.

Table 1: In Vivo Derived Toxicological Reference Values for **Enniatin B1**

Species	Parameter	Value	Study Context	Citation(s)
Broiler Chickens	NOAEL	244 µg/kg bw/day	Assessment of in vivo toxicity	[1][8]
Laying Hens	NOAEL	216 µg/kg bw/day	Assessment of in vivo toxicity	[1][8]
Pigs	Oral Bioavailability	~91%	Toxicokinetic study after oral gavage	[9]

NOAEL: No-Observed-Adverse-Effect Level; bw: body weight

Table 2: In Vitro Cytotoxicity (IC₅₀) of **Enniatin B1** in Various Cell Lines

Cell Line	Cell Type	Incubation Time	IC ₅₀ (μM)	Citation(s)
Caco-2	Human colorectal adenocarcinoma	24 h	19.5	[3]
Caco-2	Human colorectal adenocarcinoma	48 h	3.7 - 11.5	[3]
HepG2	Human liver carcinoma	48 h	8.5	[5]
SH-SY5Y	Human neuroblastoma	Not Specified	2.7	[10]
CCF-STTG1	Human astrocytoma	48 h	4.4	[11]
H4IIE	Rat hepatoma	24 h	~1.0	[12]

IC₅₀: Half-maximal inhibitory concentration. Values can vary based on the specific assay used (e.g., MTT, AlamarBlue).

Mechanisms of Action & Signaling Pathways

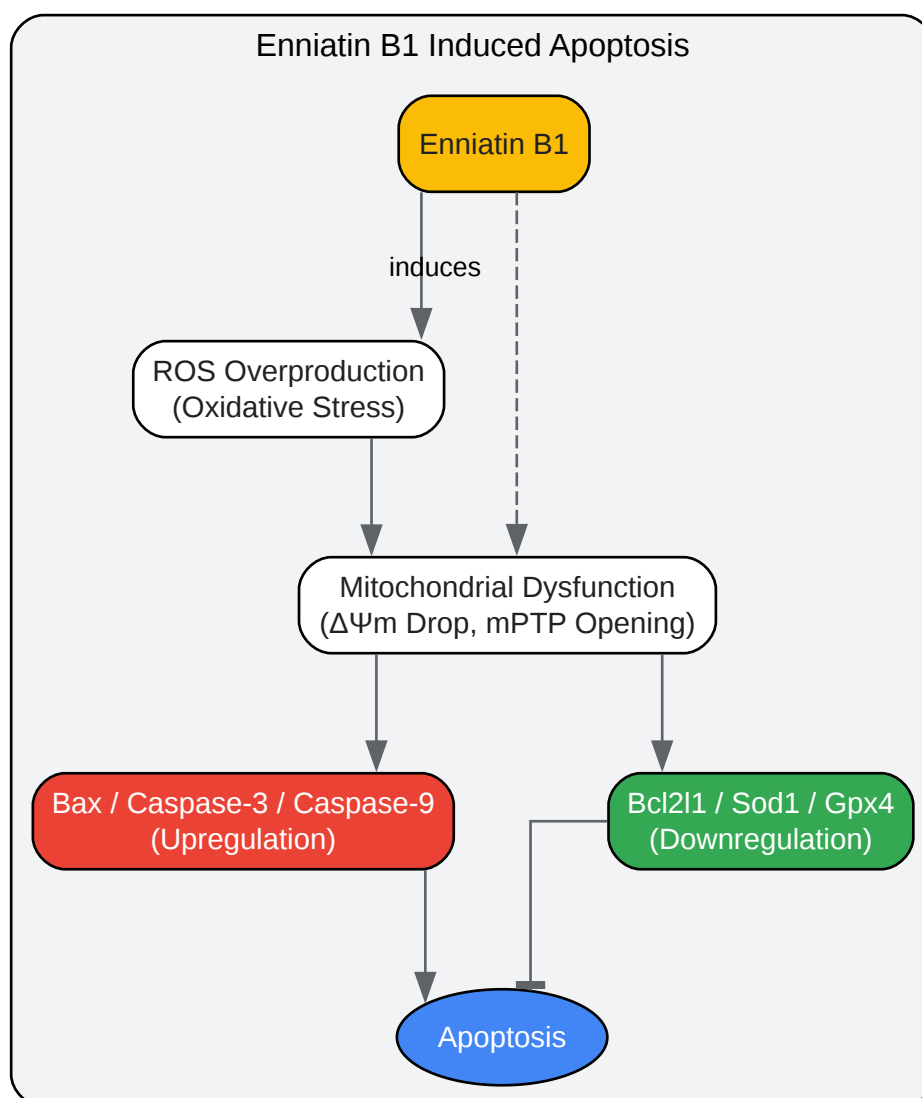
Enniatin B1 exerts its biological effects through multiple mechanisms, primarily stemming from its ionophoric properties, which allow it to transport cations across biological membranes. This disruption of ion homeostasis triggers a cascade of cellular events.[12][13]

Key toxicological effects include:

- **Induction of Apoptosis:** ENN B1 triggers programmed cell death by inducing oxidative stress, causing mitochondrial dysfunction, and modulating the expression of key apoptosis-related genes.[1][12][14]
- **Cell Cycle Arrest:** The toxin can halt cell proliferation by arresting the cell cycle at various phases, including G₀/G₁, S, or G₂/M, depending on the cell type and concentration.[1][14]

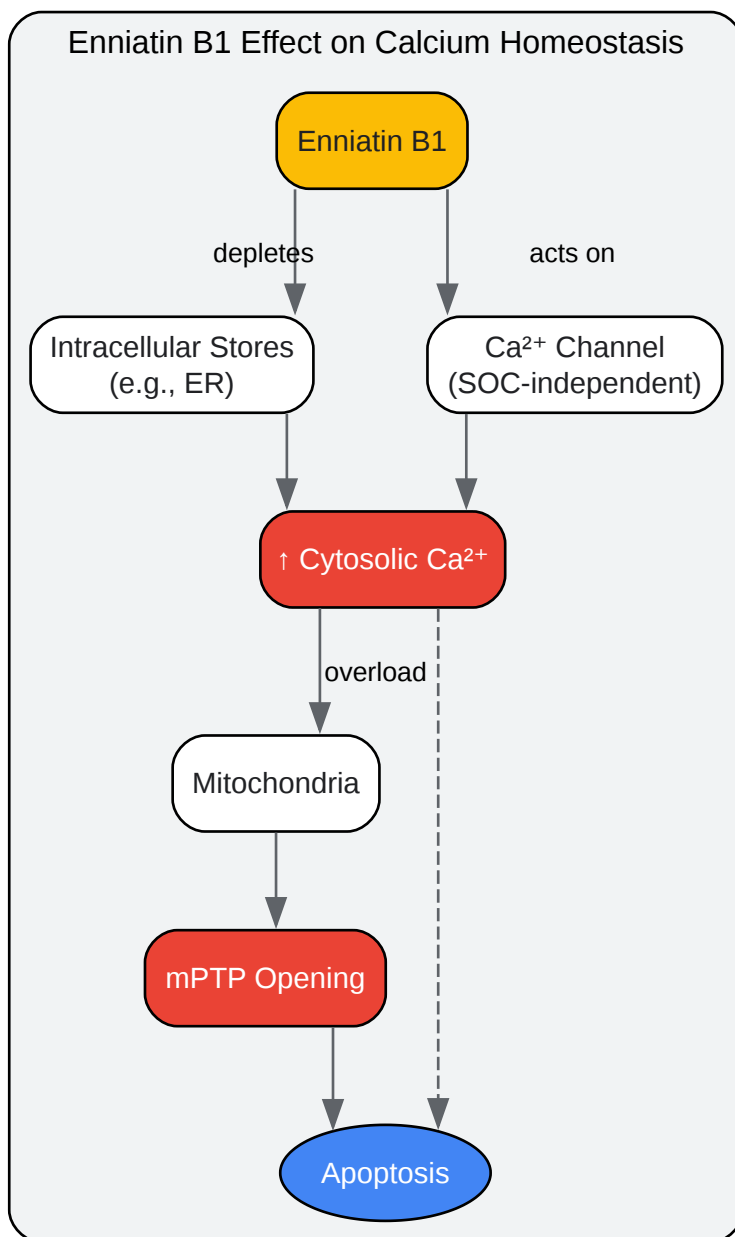
- **Disruption of Calcium Homeostasis:** Recent studies show ENN B1 alters intracellular calcium levels, which is a critical trigger for apoptosis. This appears to be mediated by depleting intracellular stores and opening the mitochondrial permeability transition pore (mPTP).[\[1\]](#)[\[15\]](#)[\[16\]](#)
- **Enzyme Inhibition:** ENN B1 has been shown to inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification.[\[17\]](#) It also moderately inhibits TNF- α -induced NF- κ B activation and decreases the activation of ERK (p44/p42).[\[17\]](#)

Visualized Signaling Pathways



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Caption: Apoptotic signaling pathway initiated by **Enniatin B1**.

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Caption: Disruption of calcium homeostasis by **Enniatin B1**.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the IC₅₀ of a compound.[2]

Objective: To determine the concentration of **Enniatin B1** that inhibits the metabolic activity of a cell line (e.g., Caco-2) by 50%.

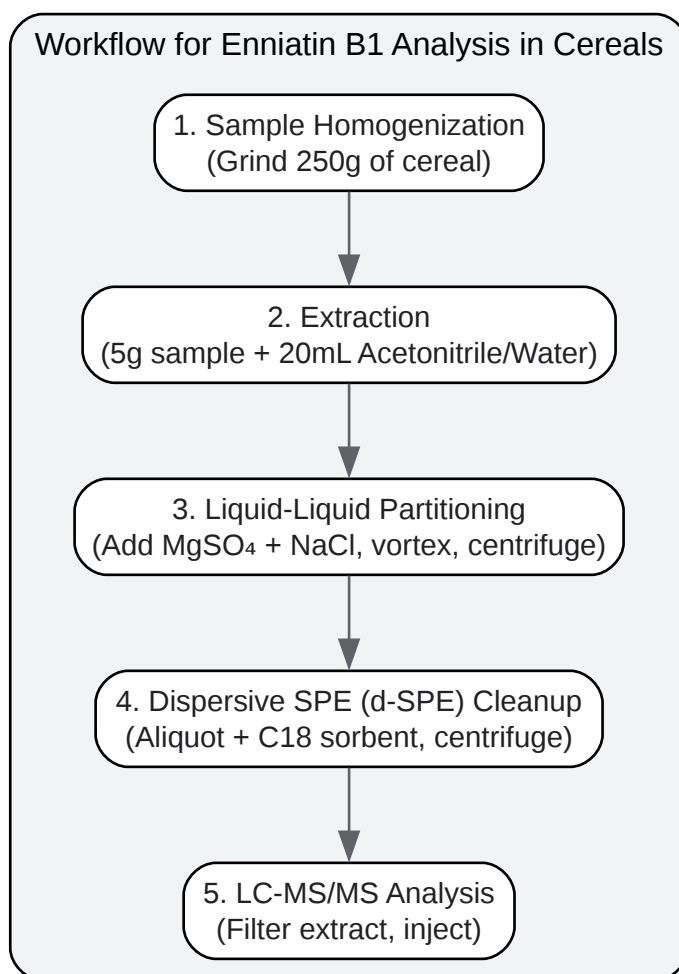
Methodology:

- Cell Culture: Caco-2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.
- Seeding: Cells are seeded into a 96-well microplate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
- Toxin Exposure: The culture medium is replaced with fresh medium containing various concentrations of **Enniatin B1** (e.g., 0.1 to 50 µM). A vehicle control (e.g., DMSO) and a negative control (medium only) are included. The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, 10-20 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[8][18]
- Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[19]
- Absorbance Reading: The plate is gently shaken to ensure complete dissolution. The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of ~650 nm.[8]
- Data Analysis: The absorbance of the control wells represents 100% viability. The percentage of viability for each ENN B1 concentration is calculated. The IC₅₀ value is determined by plotting cell viability against the logarithm of the toxin concentration and fitting the data to a dose-response curve.

Analysis of Enniatin B1 in Cereals by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of mycotoxins in complex food matrices. A common and efficient sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.^{[4][20]}

Objective: To extract and quantify **Enniatin B1** from a ground cereal sample.



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Caption: Experimental workflow for LC-MS/MS analysis of **Enniatin B1**.

Methodology:

- **Sample Preparation:** A representative sample of cereal (e.g., 250g) is finely milled and homogenized.
- **Extraction:** 5 g of the homogenized sample is weighed into a 50 mL centrifuge tube. 20 mL of an extraction solvent, typically acetonitrile/water (e.g., 80:20, v/v), is added. The tube is shaken vigorously for 60 minutes.[\[4\]](#)
- **Partitioning (QuEChERS):** QuEChERS salts (e.g., 4 g MgSO_4 and 1 g NaCl) are added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates and then centrifuged (e.g., 5 min at 3000 x g). This step separates the sample into an upper acetonitrile layer (containing the mycotoxins) and a lower aqueous/solid layer.[\[4\]](#)
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the upper acetonitrile layer (e.g., 2 mL) is transferred to a tube containing a cleanup sorbent (e.g., 100 mg C18) and anhydrous MgSO_4 . The tube is vortexed and centrifuged. This step removes interfering matrix components like lipids and pigments.[\[4\]](#)
- **Final Preparation:** The cleaned supernatant is filtered through a 0.22 μm syringe filter into an autosampler vial for analysis.
- **LC-MS/MS Analysis:**
 - **Chromatography:** Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases of water and methanol/acetonitrile, both often containing a modifier like formic acid or ammonium formate.
 - **Mass Spectrometry:** Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Selected Reaction Monitoring (SRM), monitoring at least two specific precursor-to-product ion transitions for confirmation and quantification.[\[20\]](#)

Conclusion and Future Outlook

Enniatin B1 remains a mycotoxin of significant interest due to its prevalent contamination of staple foods and its potent in vitro biological activities. The primary obstacle to establishing a full risk assessment and regulatory limits is the pronounced lack of data from chronic in vivo

toxicity and carcinogenicity studies. Future research should prioritize these long-term animal studies to generate the necessary data for establishing a reliable TDI. Furthermore, continued monitoring of its occurrence in a wider range of food commodities is essential to accurately estimate human dietary exposure. A deeper understanding of its toxicokinetics and metabolism in humans will further clarify the real-world health risks posed by this emerging mycotoxin.

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- To cite this document: BenchChem. [Enniatin B1: A Technical Guide on Regulation, Toxicity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191170#regulation-and-maximum-tolerated-levels-for-enniatin-b1]

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